molecular formula C6H10O2 B6262761 2-(but-3-yn-1-yloxy)ethan-1-ol CAS No. 36697-85-5

2-(but-3-yn-1-yloxy)ethan-1-ol

Cat. No.: B6262761
CAS No.: 36697-85-5
M. Wt: 114.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(but-3-yn-1-yloxy)ethan-1-ol involves the Sonogashira coupling reaction. This reaction typically uses butyne-1-ol and 2-bromopyridine as starting materials, with a palladium catalyst and copper co-catalyst under an inert atmosphere . The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the Sonogashira coupling reaction.

Chemical Reactions Analysis

Types of Reactions

2-(but-3-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is commonly used.

Major Products

    Oxidation: 2-(but-3-yn-1-yloxy)ethanal or 2-(but-3-yn-1-yloxy)ethanoic acid.

    Reduction: 2-(but-3-en-1-yloxy)ethan-1-ol or 2-(butyl-1-yloxy)ethan-1-ol.

    Substitution: 2-(but-3-yn-1-yloxy)ethyl tosylate.

Scientific Research Applications

2-(but-3-yn-1-yloxy)ethan-1-ol is used in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-ol depends on its application. In biochemical studies, it can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

    2-(prop-2-yn-1-yloxy)ethan-1-ol: Similar structure but with a propynyl group instead of a butynyl group.

    2-(but-2-en-1-yloxy)ethan-1-ol: Contains an alkene group instead of an alkyne group.

    2-(but-3-yn-1-yloxy)ethanoic acid: An oxidized form of 2-(but-3-yn-1-yloxy)ethan-1-ol.

Uniqueness

This compound is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

CAS No.

36697-85-5

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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